2-({3-[(4-chlorophenyl)carbonyl]-1-benzofuran-5-yl}oxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide
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Overview
Description
2-({3-[(4-chlorophenyl)carbonyl]-1-benzofuran-5-yl}oxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide is a complex organic compound with a unique structure that combines a benzofuran ring, a chlorophenyl group, and a tetrahydrothiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3-[(4-chlorophenyl)carbonyl]-1-benzofuran-5-yl}oxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide typically involves multiple stepsThe final step involves the coupling of the benzofuran derivative with the tetrahydrothiophene moiety under specific conditions, such as the use of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to achieve high yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-({3-[(4-chlorophenyl)carbonyl]-1-benzofuran-5-yl}oxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group or the benzofuran ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzofuran or chlorophenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines .
Scientific Research Applications
2-({3-[(4-chlorophenyl)carbonyl]-1-benzofuran-5-yl}oxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-({3-[(4-chlorophenyl)carbonyl]-1-benzofuran-5-yl}oxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenyl)-1-benzofuran: Shares the benzofuran and chlorophenyl moieties but lacks the tetrahydrothiophene group.
N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide: Contains the tetrahydrothiophene and acetamide groups but lacks the benzofuran and chlorophenyl moieties.
Uniqueness
2-({3-[(4-chlorophenyl)carbonyl]-1-benzofuran-5-yl}oxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide is unique due to its combination of structural features, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C21H18ClNO6S |
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Molecular Weight |
447.9 g/mol |
IUPAC Name |
2-[[3-(4-chlorobenzoyl)-1-benzofuran-5-yl]oxy]-N-(1,1-dioxothiolan-3-yl)acetamide |
InChI |
InChI=1S/C21H18ClNO6S/c22-14-3-1-13(2-4-14)21(25)18-10-29-19-6-5-16(9-17(18)19)28-11-20(24)23-15-7-8-30(26,27)12-15/h1-6,9-10,15H,7-8,11-12H2,(H,23,24) |
InChI Key |
BSEWTXJBBBCJIB-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)COC2=CC3=C(C=C2)OC=C3C(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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